molecular formula C9H15NO2 B14668163 3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile CAS No. 41988-13-0

3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile

Cat. No.: B14668163
CAS No.: 41988-13-0
M. Wt: 169.22 g/mol
InChI Key: CJOQVMZQXGBVQS-UHFFFAOYSA-N
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Description

3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile is an organic compound with the molecular formula C9H15NO2. This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a nitrile group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile typically involves the reaction of 3-ethyloxetan-3-ylmethanol with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of a nitrile compound like acrylonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps such as distillation or recrystallization are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form corresponding oxetane oxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxetane oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The nitrile group can also participate in various biochemical pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-3-oxetanemethanol: Similar structure but lacks the nitrile group.

    3-Ethyl-3-(methacryloyloxy)methyloxetane: Contains a methacrylate group instead of a nitrile group.

    3,3’-[Oxybis(methylene)]bis[3-ethyloxetane]: Contains two oxetane rings linked by an oxygen bridge.

Uniqueness

3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile is unique due to the presence of both an oxetane ring and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

41988-13-0

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3-[(3-ethyloxetan-3-yl)methoxy]propanenitrile

InChI

InChI=1S/C9H15NO2/c1-2-9(7-12-8-9)6-11-5-3-4-10/h2-3,5-8H2,1H3

InChI Key

CJOQVMZQXGBVQS-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COCCC#N

Origin of Product

United States

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